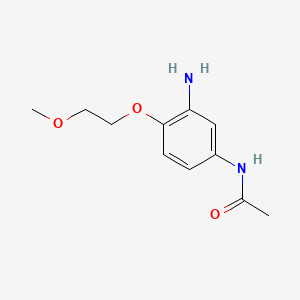

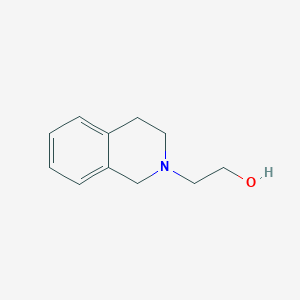

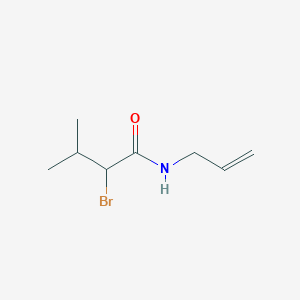

![molecular formula C8H6BrNOS B1266797 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 98434-22-1](/img/structure/B1266797.png)

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors .

Synthesis Analysis

The synthesis of 2H-Benzo[b][1,4]thiazin-3(4H)-one derivatives involves a series of steps. The thiadiazole derivatives and 6-(2-chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one are dissolved in acetone with the addition of K2CO3, and the mixture is refluxed .Molecular Structure Analysis

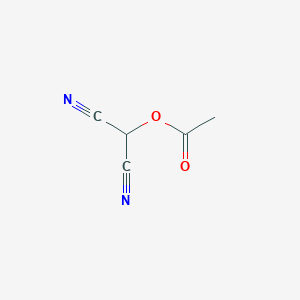

The molecular formula of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one is C8H6BrNOS. The molecular weight is 244.11 g/mol.Chemical Reactions Analysis

The reaction conditions for the synthesis of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one involve two stages. In the first stage, 4-bromo-2-nitrophenol and ethyl bromoacetate react with potassium carbonate in acetonitrile for 2 hours under reflux. In the second stage, the reaction mixture is treated with iron and acetic acid at 80°C for 2 hours .Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation is BrC1=CC=C2C(NC(CS2)=O)=C1 .Applications De Recherche Scientifique

Synthesis of Functionalized Chromenes

The compound serves as a precursor in the synthesis of functionalized chromenes. Chromenes are significant due to their presence in numerous natural products and their pharmacological properties . The process involves a metal-free approach starting from salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core.

α-Glucosidase Inhibition

Derivatives of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one have been studied for their potential as α-glucosidase inhibitors, which is an important target for antidiabetic drugs . The inhibition of this enzyme can help manage diabetes mellitus by controlling the increase in blood glucose levels after carbohydrate-rich meals.

Organic Synthesis Building Blocks

The compound is utilized in the development of new synthetic methodologies. For instance, it’s used in copper-catalyzed cascade syntheses of various organic structures, capturing sulfur and nitrogen atoms from different sources . This method allows for the creation of diverse scaffolds with potential applications in pharmaceuticals and materials science.

Catalytic Protodeboronation

In the field of organic synthesis, 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives can be involved in catalytic protodeboronation processes. This is a crucial step in the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules .

Synthesis of Phenothiazines

The compound is also used in the synthesis of novel cyclic fused-phenothiazines . Phenothiazines are important due to their wide range of biological activities, including antipsychotic and antihistaminic effects.

Intermediate for Salvianolic Acid A

It acts as a key intermediate in the synthesis of salvianolic acid A, which is a compound known for its antioxidant properties . This synthesis pathway is crucial for the development of drugs targeting oxidative stress-related diseases.

Bioactivity and Drug Prospects

The structural motif of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one is found in various benzofuran derivatives, which are studied for their bioactivity and potential as drugs . The relationship between their structure and bioactivity is a key area of research in medicinal chemistry.

Cascade Synthesis Methods

Lastly, the compound is involved in cascade synthesis methods that are pivotal for creating complex molecules with high efficiency . These methods are particularly valuable in drug discovery and development, where the creation of diverse molecular libraries is essential.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMFOFHASVVZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291306 |

Source

|

| Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one | |

CAS RN |

98434-22-1 |

Source

|

| Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.